molecular formula C26H29NO B5013848 4-benzyl-1-[4-(benzyloxy)benzyl]piperidine

4-benzyl-1-[4-(benzyloxy)benzyl]piperidine

Cat. No.: B5013848
M. Wt: 371.5 g/mol
InChI Key: LXMSALWOSZBQJQ-UHFFFAOYSA-N
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Description

4-Benzyl-1-[4-(benzyloxy)benzyl]piperidine is a complex organic compound with a molecular formula of C26H29NO. This compound is characterized by the presence of a piperidine ring substituted with benzyl and benzyloxybenzyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-benzyl-1-[4-(benzyloxy)benzyl]piperidine typically involves multiple steps. One common method starts with the reaction of 4-benzylpiperidine with 4-(benzyloxy)benzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Benzyl-1-[4-(benzyloxy)benzyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Benzyl-1-[4-(benzyloxy)benzyl]piperidine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[4-(benzyloxy)benzyl]piperidine involves its interaction with specific molecular targets. It is known to act as a monoamine oxidase inhibitor (MAOI), which means it inhibits the activity of the monoamine oxidase enzyme. This leads to an increase in the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . The compound’s effects on these neurotransmitter systems are being studied for potential therapeutic applications.

Comparison with Similar Compounds

4-Benzyl-1-[4-(benzyloxy)benzyl]piperidine can be compared with other similar compounds such as:

    4-Benzylpiperidine: This compound lacks the benzyloxybenzyl group and has different chemical properties and biological activities.

    Benzylpiperazine: Another related compound with distinct pharmacological effects.

    Tetrahydroisoquinoline: A structurally similar compound with different applications and mechanisms of action.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are valuable in various research fields .

Properties

IUPAC Name

4-benzyl-1-[(4-phenylmethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO/c1-3-7-22(8-4-1)19-23-15-17-27(18-16-23)20-24-11-13-26(14-12-24)28-21-25-9-5-2-6-10-25/h1-14,23H,15-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMSALWOSZBQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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